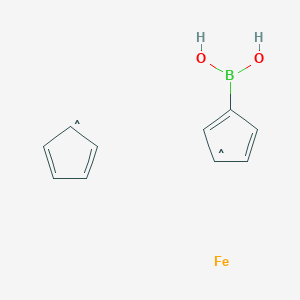

Ferroceneboronic acid(contains varying amounts of anhydride)98+%

CAS No.:

Cat. No.: VC13294018

Molecular Formula: C10H11BFeO2

Molecular Weight: 229.85 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11BFeO2 |

|---|---|

| Molecular Weight | 229.85 g/mol |

| Standard InChI | InChI=1S/C5H6BO2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,7-8H;1-5H; |

| Standard InChI Key | HHGAJIKAUQWFKH-UHFFFAOYSA-N |

| SMILES | B(C1=C[CH]C=C1)(O)O.C1=C[CH]C=C1.[Fe] |

| Canonical SMILES | B(C1=C[CH]C=C1)(O)O.C1=C[CH]C=C1.[Fe] |

Introduction

Structural and Chemical Properties

Molecular Composition and Physical Characteristics

Ferroceneboronic acid consists of a ferrocene group (bis(cyclopentadienyl)iron) linked to a boronic acid (-B(OH)₂) substituent. Key physical properties include:

The boronic acid group can undergo dehydration to form boroxine anhydrides, accounting for the variable anhydride content in commercial samples . This equilibrium affects reactivity, necessitating careful storage under inert conditions (e.g., argon) .

Spectroscopic and Crystallographic Data

Nuclear magnetic resonance (NMR) and X-ray crystallography confirm the compound’s structure:

-

¹¹B NMR: A singlet at 31.0 ppm (free boronic acid) shifts to 46.0 ppm upon anhydride formation .

-

X-ray diffraction: Reveals a planar sp²-hybridized boron atom with B–C bond lengths of 1.563–1.571 Å and B–O bonds of 1.375 Å, consistent with related borinic acids .

Synthesis and Purification

Industrial-Scale Synthesis

The Korean patent KR101853566B1 outlines a high-yield route using sodium borohydride (NaBH₄) as a reducing agent :

-

Oxidation: 3-Ferrocenoyl propionic acid is oxidized to a ketone intermediate.

-

Reduction: NaBH₄ reduces the ketone to 4-ferrocenylbutanol.

-

Purification: Extraction with methylene chloride and drying over MgSO₄ yield the product with >95% purity .

This method avoids column chromatography, enhancing scalability and cost-efficiency .

Laboratory-Scale Synthesis

Alternative approaches include:

-

Direct borylation: Reaction of ferrocene with boron tribromide (BBr₃) in dichloromethane, followed by hydrolysis .

-

Protecting group strategies: Derivatives like FcB(MIDA) (N-methyliminodiacetic acid boronate) improve stability for Suzuki couplings .

Reactivity and Functionalization

Boronic Acid-Specific Reactions

-

Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl halides, catalyzed by palladium. Used to synthesize ferrocene-based polymers and pharmaceuticals .

-

Bioconjugation: Binds 1,2- or 1,3-diols in sugars, enabling applications in glucose sensing and drug delivery .

Electrochemical Behavior

The ferrocene moiety undergoes reversible oxidation (Fe²⁺/Fe³⁺) at +0.25 V vs. Ag/AgCl, making it a redox probe in biosensors . Binding to diols (e.g., glucose) shifts this potential, enabling non-enzymatic detection .

Applications in Research and Industry

Organic Synthesis

-

Pharmaceutical intermediates: Synthesizes anticancer agents (e.g., ferrocifen derivatives) via cross-coupling .

-

Heterocycle formation: Facilitates boron-silicon and carbon-sulfur bond construction .

Materials Science

-

Conductive polymers: Enhances charge transport in poly(3,4-ethylenedioxythiophene) (PEDOT) composites .

-

Nanocomposites: Improves thermal stability in epoxy resins for aerospace applications .

Biomedical Applications

-

Antimicrobial activity: Exhibits a minimum inhibitory concentration (MIC) of 16 μg/mL against Pseudomonas aeruginosa by disrupting DNA replication (RecQ helicase) and polyamine metabolism .

-

Biosensors: Detects glycated hemoglobin (HbA1c) for diabetes monitoring .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume